molecular formula C16H19N3O3S B10866335 methyl 3-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate

methyl 3-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B10866335
M. Wt: 333.4 g/mol
InChI Key: KMHUCPFKLRFOLC-UHFFFAOYSA-N
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Description

METHYL 3-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE is a complex organic compound featuring an imidazole ring, a benzoate ester, and a sulfanylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

METHYL 3-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 3-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets:

    Molecular Targets: The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity.

    Pathways Involved: The compound may modulate oxidative stress pathways by acting as an antioxidant or enzyme inhibitor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE is unique due to its combination of an imidazole ring, a sulfanylacetyl group, and a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

methyl 3-[[2-[(4-ethyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C16H19N3O3S/c1-4-13-10(2)17-16(19-13)23-9-14(20)18-12-7-5-6-11(8-12)15(21)22-3/h5-8H,4,9H2,1-3H3,(H,17,19)(H,18,20)

InChI Key

KMHUCPFKLRFOLC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=N1)SCC(=O)NC2=CC=CC(=C2)C(=O)OC)C

Origin of Product

United States

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